molecular formula C24H12O2S2 B11994363 Calcoloid Brown RRP

Calcoloid Brown RRP

Cat. No.: B11994363
M. Wt: 396.5 g/mol
InChI Key: RNJIWICOCATEFH-VHXPQNKSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Calcoloid Brown RRP can be synthesized through the oxidation of naphtho[2,1-b]thiophen-1(2H)-one . The intermediate is then treated with phosphorus trichloride or 2-(naphthalen-2-ylthio)acetic acid in chlorobenzene to form the final product . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory but optimized for efficiency and yield. The process includes the use of industrial-grade reagents and equipment to handle the reactions safely and effectively.

Chemical Reactions Analysis

Types of Reactions

Calcoloid Brown RRP undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced to produce lighter-colored compounds.

    Substitution: Various substituents can be introduced into the molecule to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered color properties and chemical stability.

Scientific Research Applications

Calcoloid Brown RRP has several scientific research applications:

Mechanism of Action

The mechanism of action of Calcoloid Brown RRP involves its interaction with molecular targets in the substrate it is applied to. The compound binds to specific sites on the fibers or tissues, resulting in a stable coloration. The pathways involved include the formation of covalent bonds with the substrate, leading to long-lasting color effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcoloid Brown RRP is unique due to its specific molecular structure, which provides distinct color properties and stability. Its ability to produce a dark wine-red color in concentrated sulfuric acid and red-brown color in alkaline solutions sets it apart from other similar compounds .

Properties

Molecular Formula

C24H12O2S2

Molecular Weight

396.5 g/mol

IUPAC Name

(2Z)-2-(1-oxobenzo[e][1]benzothiol-2-ylidene)benzo[e][1]benzothiol-1-one

InChI

InChI=1S/C24H12O2S2/c25-21-19-15-7-3-1-5-13(15)9-11-17(19)27-23(21)24-22(26)20-16-8-4-2-6-14(16)10-12-18(20)28-24/h1-12H/b24-23-

InChI Key

RNJIWICOCATEFH-VHXPQNKSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)/C(=C/4\C(=O)C5=C(S4)C=CC6=CC=CC=C65)/S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=C4C(=O)C5=C(S4)C=CC6=CC=CC=C65)S3

Origin of Product

United States

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